molecular formula C11H10BrN3 B060853 3-Benzyl-5-bromopyrazin-2-amine CAS No. 174680-55-8

3-Benzyl-5-bromopyrazin-2-amine

Cat. No. B060853
M. Wt: 264.12 g/mol
InChI Key: ZHWYHVYXEQYEQV-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromopyrazin-2-amine is a compound that belongs to the class of organic chemicals known as pyrazines, which are characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Its structure suggests potential applications in medicinal chemistry and drug discovery due to the presence of functional groups amenable to further chemical modifications.

Synthesis Analysis

The synthesis of related pyrazin-2-amine derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, the preparation of amino-substituted arylpyridines and pyrazinopyridines can be achieved through Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids, which do not require protection/deprotection steps, indicating a potential pathway for synthesizing 3-Benzyl-5-bromopyrazin-2-amine (Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the crystal structure of similar compounds can reveal the arrangement of molecules and the presence of specific interactions, such as hydrogen bonds, which can influence the compound's reactivity and properties (Li et al., 2012).

Scientific Research Applications

  • Suzuki Coupling Approach to Pyrazines Related to Coelenterazine : This paper discusses the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its utilization in Suzuki coupling reactions. This method is explored as a route to synthesize the pyrazine ring system found in the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides : This study shows that halogenated aromatics and heteroaromatics bearing a primary amine group are suitable substrates for Suzuki cross-coupling reactions. It includes the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines (Thompson et al., 2005).

  • Alpha-Pyridylation of Chiral Amines via Urea Coupling, Lithiation, and Rearrangement : This paper discusses the reaction of brominated electron-deficient arenes, including 3-Benzyl-5-bromopyrazin-2-amine, with ureas. It emphasizes stereospecific and regiospecific transfer of the pyridyl group, generating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).

  • Synthesis and Absorption Properties of Disperse Benzothiazol-Derivative Mono-Azo Dyes : This research involves reacting a series of carbocyclic amines with 3-aminocrotonitrile to produce various derivatives, including those related to 3-Benzyl-5-bromopyrazin-2-amine. It focuses on synthesizing and analyzing the structures and absorption profiles of the resulting compounds (Şener, Şener, & Gür, 2018).

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium-Xantphos Complex : This study explores the amination of bromo-chloropyridine, leading to products including derivatives of 3-Benzyl-5-bromopyrazin-2-amine. It demonstrates the efficiency and selectivity of this amination process (Ji, Li, & Bunnelle, 2003).

Future Directions

While specific future directions for 3-Benzyl-5-bromopyrazin-2-amine are not mentioned in the search results, brominated aromatic amine reagents like 2-Amino-5-bromopyridine have been used for labeling of model reducing-end oligosaccharides via reductive amination5. This suggests potential applications in biochemical research and development.


Relevant Papers
The search results did not provide specific peer-reviewed papers related to 3-Benzyl-5-bromopyrazin-2-amine. However, the MSDS and other technical documents related to this compound can be found at Sigma-Aldrich1.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

3-benzyl-5-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYHVYXEQYEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376299
Record name 3-benzyl-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-bromopyrazin-2-amine

CAS RN

174680-55-8
Record name 3-benzyl-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-benzyl-2-aminopyrazine 12 (1.38 g, 7.40 mmol) in chloroform (40 mL), pyridine (1.80 mL, 22.00 mmol) and tetrabutylamoniumtribromide TBATB (3.57 g, 7.40 mmol) were added at room temperature. After 1 h the reaction mixture was washed with 20% aqueous solution of NaCl, the organic layer was then dried over Na2SO4, filtered and the solvent removed under reduced pressure. The crude was purified by flash chromatography (EtOAc-dichloromethane, 80:20) to get 1.75 g (89% yield) of the title compound 13 as a pale brown solid and subsequent recrystallization (n-exane/diethyl ether) gave colorless crystals suitable for crystallographic studies. 1H-NMR (CDCl3): 3.97 (s, 2H), 4.74 (br s, 2H), 7.10-7.24 (m, 5H), 7.89 (s, 1H). MS (ESI): m/z 265 (M+H). The crystallography of compound 13 is shown in FIG. 3, demonstrating its purity.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.38 g
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reactant
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1.8 mL
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0 (± 1) mol
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reactant
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40 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R NISHIHARA - 2017 - koara.lib.keio.ac.jp
… The resulting residue was purified by flash chromatography (silica gel, eluent composition: n-hexane / ethyl acetate = 80/20 to 70/30), affording 3-benzyl-5-bromopyrazin-2-amine (2) as …
Number of citations: 1 koara.lib.keio.ac.jp
T Repnikov - 2023 - utupub.fi
Bioluminescence resonance energy transfer (BRET) has extensive applications in the studies of dynamic processes in various biological systems such as protein-protein interactions, …
Number of citations: 0 www.utupub.fi
TB Shrestha, DL Troyer, SH Bossmann - Synthesis, 2014 - thieme-connect.com
… This coupling reaction yielded 3-benzyl-5-bromopyrazin-2-amine (6) in more than 98% isolated yield following column chromatography, in addition to a minor fraction of bis-coupling …
Number of citations: 14 www.thieme-connect.com
JJ O'Sullivan - 2023 - search.proquest.com
The work described in this dissertation builds upon previous work in chemical biology and molecular imaging. This thesis will touch upon synthetic chemistry, molecular biology, …
Number of citations: 3 search.proquest.com
V Vece, G Vuocolo - Tetrahedron, 2015 - Elsevier
… A mixture of 3-benzyl-5-bromopyrazin-2-amine (637.5 mg, 2.41 mmol, 1.0 equiv), 4-hydroxylphenylboronic acid (398.6 mg, 2.89 mmol, 1.2 equiv), Pd(PPh 3 ) 4 (277.3 mg, 0.24 mmol, …
Number of citations: 12 www.sciencedirect.com
R Nishihara, D Citterio, K Suzuki - Bioluminescence: Methods and …, 2016 - Springer
The development of coelenterazine (CTZ) derivatives resulting in superior optical characteristics is an efficient method to extend the range of its possible applications. Here, we describe …
Number of citations: 1 link.springer.com
木山正啓, キヤママサヒロ - 2018 - core.ac.uk
Bioluminescence reactions of fireflies and marine organisms are widely used for bioanalysis including in vivo bioluminescence imaging. In vivo bioluminescence imaging, wavelengths …
Number of citations: 7 core.ac.uk

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